molecular formula C8H7BrN2O B2798436 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1190317-79-3

3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No. B2798436
CAS RN: 1190317-79-3
M. Wt: 227.061
InChI Key: ONCNRXIIUGCZSG-UHFFFAOYSA-N
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Description

“3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine” is a heterocyclic molecule that can be utilized as a pharmaceutical building block .

Mechanism of Action

Target of Action

The primary target of 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these processes, particularly in the context of tumor growth and development .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could potentially enhance its bioavailability .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

For instance, storage conditions such as temperature can affect the stability of the compound .

Advantages and Limitations for Lab Experiments

The use of 3-Br-6-MeOP in laboratory experiments has several advantages. The compound is water-soluble, which makes it easy to work with in aqueous solutions. Additionally, it can be synthesized from readily available starting materials, making it relatively inexpensive to obtain. However, the compound is also prone to hydrolysis, which can limit its use in certain experiments.

Future Directions

The potential applications of 3-Br-6-MeOP are vast, and there are many future directions that can be explored. One potential direction is the development of new drugs based on its structure. Additionally, further research into the biochemical and physiological effects of 3-Br-6-MeOP could lead to new treatments for various diseases. Additionally, further research into the synthesis and mechanism of action of 3-Br-6-MeOP could lead to new and improved methods for organic synthesis. Finally, further research into the potential applications of 3-Br-6-MeOP in biochemistry could lead to new insights into the functioning of biological systems.

Synthesis Methods

3-Br-6-MeOP can be synthesized through a variety of methods, including a nucleophilic substitution reaction and a Friedel-Crafts alkylation reaction. In the nucleophilic substitution reaction, 3-Br-6-MeOP can be synthesized from pyridine and bromoacetaldehyde. The Friedel-Crafts alkylation reaction involves the reaction of an aromatic compound and an alkyl halide. This reaction yields 3-Br-6-MeOP as a product.

Scientific Research Applications

3-Br-6-MeOP is widely used in scientific research due to its ability to act as a catalyst in organic synthesis reactions. It has also been used in the development of new drugs, as it can be used as a starting material for the synthesis of various drug molecules. Additionally, 3-Br-6-MeOP has been studied for its potential applications in biochemistry, as it has been found to have a wide range of biochemical and physiological effects.

Safety and Hazards

The safety information for “3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine” includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-5-2-7-8(11-3-5)6(9)4-10-7/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCNRXIIUGCZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN2)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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